Methyl D-lysinate

Description

BenchChem offers high-quality Methyl D-lysinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl D-lysinate including the price, delivery time, and more detailed information at info@benchchem.com.

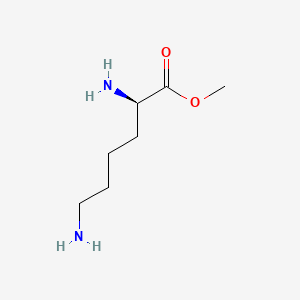

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2,6-diaminohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNBUPJZFJCCIQ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Methyl D-Lysinate – Physicochemical Profile and Synthetic Utility

Executive Summary

Methyl D-lysinate (specifically the dihydrochloride salt) represents a critical chiral building block in modern medicinal chemistry.[1] Unlike its naturally occurring L-isomer, the D-enantiomer confers unique resistance to enzymatic degradation, making it indispensable for the development of stable peptidomimetics and protease-resistant therapeutic scaffolds.[2] This guide provides a rigorous technical examination of its structural properties, synthesis protocols, and application in solid-phase peptide synthesis (SPPS), designed to serve as a reference for researchers optimizing drug stability and bioavailability.[3]

Part 1: Chemical Identity & Stereochemical Architecture

Methyl D-lysinate is the methyl ester derivative of D-lysine. The esterification of the

Structural Specifications

| Parameter | Specification |

| IUPAC Name | Methyl (2R)-2,6-diaminohexanoate dihydrochloride |

| Common Name | D-Lysine methyl ester dihydrochloride |

| CAS Number | 67396-08-1 (dihydrochloride); 15445-34-8 (free base/generic) |

| Molecular Formula | |

| Molecular Weight | 233.14 g/mol (salt); 160.21 g/mol (free base) |

| Stereochemistry | D-isomer (R-configuration at |

| SMILES | COC(=O)CCCCN.Cl.Cl |

Stereochemical Significance

In biological systems, proteases (e.g., trypsin, chymotrypsin) are highly stereoselective for L-amino acids.[2][3] The incorporation of Methyl D-lysinate into peptide sequences introduces a "stereochemical roadblock," preventing hydrolytic cleavage at the C-terminal side of the lysine residue. This property is exploited to extend the plasma half-life of peptide therapeutics.

Part 2: Physicochemical Properties

The following data represents field-validated properties for the dihydrochloride salt form, which is the standard commercial preparation due to the instability of the free amine ester.

Physical Constants[6]

| Property | Value | Notes |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas. |

| Melting Point | 203–205 °C | Decomposes upon melting. |

| Solubility | >100 mg/mL in Water | Highly soluble in MeOH; insoluble in Et₂O. |

| Optical Rotation | ||

| Hygroscopicity | High | Requires desiccation; rapid hydrolysis in moist air. |

Acid-Base Characteristics (pKa Modulation)

Esterification significantly reduces the pKa of the

-

-Amino Group (

-

-Amino Group (

-

Implication: The

-amine can be deprotonated more easily than in free lysine, facilitating nucleophilic attack in coupling reactions at lower pH, reducing side reactions like racemization.[3]

-

Part 3: Synthetic Methodologies

The synthesis of Methyl D-lysinate is typically achieved via acid-catalyzed esterification. The Thionyl Chloride (

Protocol: Thionyl Chloride Mediated Esterification

Safety Warning: Thionyl chloride is corrosive and reacts violently with water.[6] Perform all steps in a fume hood.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (

). -

Reagent Preparation: Chill 100 mL of anhydrous Methanol (MeOH) to 0°C in an ice bath.

-

Activation: Dropwise, add 15 mL of Thionyl Chloride (

) to the cold MeOH over 20 minutes.-

Mechanism:[7] Generates anhydrous HCl in situ and methyl sulfite intermediates.

-

-

Addition: Add 10.0 g (0.055 mol) of D-Lysine monohydrochloride to the solution.

-

Reaction: Remove ice bath. Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (System: n-BuOH/AcOH/H2O 4:1:1). Ninhydrin stain will show a shift in

(Ester

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to yield a viscous oil.

-

Redissolve in a minimum amount of cold MeOH.

-

Precipitate by adding excess cold Diethyl Ether (

) with vigorous stirring.

-

-

Isolation: Filter the white precipitate, wash with

, and dry under vacuum over

Synthesis Pathway Diagram

Caption: Figure 1. Acid-catalyzed conversion of D-Lysine to its methyl ester dihydrochloride via thionyl chloride activation.

Part 4: Applications in Drug Development[1][10][11]

Proteolytic Stability in Peptidomimetics

The primary utility of Methyl D-lysinate is the introduction of proteolytic resistance. Endogenous proteases recognize the specific spatial arrangement of L-amino acid side chains.[2]

-

Mechanism: The D-configuration inverts the side chain orientation relative to the peptide backbone. This steric mismatch prevents the catalytic triad of proteases (e.g., Serine proteases) from engaging the scissile bond.

-

Application: Used in the design of "Retro-Inverso" peptides, where the sequence is reversed and D-amino acids are substituted for L-amino acids, maintaining side-chain topology while rendering the backbone invisible to enzymes.

Orthogonal Protection Strategies

In peptide synthesis, the methyl ester serves as a "semi-permanent" C-terminal protecting group.

-

Stability: Stable to mild acids (TFA) used to remove Boc groups and mild bases (Piperidine) used to remove Fmoc groups.

-

Deprotection: Cleaved by strong hydrolysis (LiOH/MeOH) or hydrazinolysis. This orthogonality allows Methyl D-lysinate to serve as an anchor for convergent peptide synthesis.

Poly-D-Lysine (PDL) Carriers

Methyl D-lysinate is the precursor for Poly-D-Lysine, a synthetic positively charged polymer.

-

Cell Adhesion: Used to coat cultureware to promote cell attachment via electrostatic interaction with the negatively charged cell membrane.

-

Drug Delivery: PDL is investigated as a gene delivery vector. Its resistance to breakdown ensures the cargo (DNA/RNA) is protected in the lysosome longer than with Poly-L-Lysine.

Application Workflow Diagram

Caption: Figure 2. Downstream applications of Methyl D-Lysinate in therapeutic peptide engineering and polymer chemistry.

Part 5: Handling, Stability & Analytics[3]

Storage and Handling

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to moisture leads to hydrolysis of the ester back to D-lysine and methanol.

-

Storage: Store at -20°C in a sealed container under Argon or Nitrogen.

-

Stability: In solution (neutral pH), the ester is susceptible to diketopiperazine formation if the

-amine is free. Keep in acidic solution or protonated form (salt) until coupling.

Analytical Verification

-

HPLC: Use a C18 Reverse Phase column.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD.

-

-

NMR (

):-

Methyl singlet (

ppm). -

-proton triplet (

-

Absence of other methyl peaks confirms purity from starting material.

-

References

-

Preparation of Amino Acid Methyl Ester Hydrochlorides. National Institutes of Health (NIH) / PubMed Central. Methodologies for thionyl chloride mediated esterification.

-

D-Lysine Methyl Ester Dihydrochloride Product Data. TCI Chemicals. Physical property specifications and safety data.

-

Peptide Synthesis and Proteolytic Resistance. BenchChem. Application notes on orthogonal protection and D-amino acid stability.

-

pKa Values of Amino Acids and Esters. University of Calgary. Fundamental data on pKa shifts upon esterification.

-

Poly-lysine in Drug Delivery. ScienceDirect / Elsevier. Review of D-lysine polymers in gene delivery systems.

Sources

- 1. Lysine Series - 南通东部氨基酸有限公司-氨基酸系列 乙酰氨基酸系列 基酸酰胺系列 [donboo.com]

- 2. nbinno.com [nbinno.com]

- 3. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 4. lookchem.com [lookchem.com]

- 5. D-Lysine Methyl Ester Dihydrochloride | 67396-08-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. pianetachimica.it [pianetachimica.it]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to Methyl D-lysinate Dihydrochloride: A Chiral Building Block for Advanced Drug Development

This technical guide provides a comprehensive overview of Methyl D-lysinate dihydrochloride (CAS 67396-08-1), a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document delves into its chemical characteristics, synthesis, and analytical validation, with a strong emphasis on its strategic applications in modern therapeutics, from enhancing peptide stability to its role in innovative drug delivery systems.

Introduction: The Strategic Importance of D-Amino Acid Derivatives in Pharmacology

In the landscape of drug discovery and development, the use of non-natural D-amino acids and their derivatives has emerged as a critical strategy to overcome the inherent limitations of their L-isomers. Methyl D-lysinate dihydrochloride, the methyl ester of the D-enantiomer of lysine, serves as a prime example of such a strategic molecule. Its primary advantages lie in its ability to confer resistance to enzymatic degradation, thereby enhancing the in vivo stability and bioavailability of peptide-based therapeutics.[1][2] Furthermore, the presence of the D-isomer can modulate the secondary structure of peptides, offering a tool for the rational design of molecules with desired conformations and activities.[] This guide will explore the multifaceted utility of Methyl D-lysinate dihydrochloride as a cornerstone in the synthesis of next-generation pharmaceuticals.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Methyl D-lysinate dihydrochloride is fundamental for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 67396-08-1 | [4] |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [5] |

| Molecular Weight | 233.13 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 205 °C | [4] |

| Solubility | Soluble in water | [4] |

| Storage | Inert atmosphere, Room Temperature. Recommended in a cool, dark place (<15°C) | [4][6] |

| Purity | >98.0% | [5] |

Handling and Safety: Methyl D-lysinate dihydrochloride may cause skin and eye irritation.[7] It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[7] In case of contact, rinse the affected area with plenty of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7][8]

Synthesis and Purification: A Detailed Protocol

The synthesis of Methyl D-lysinate dihydrochloride is typically achieved through the Fischer esterification of D-lysine hydrochloride. This process involves the reaction of the amino acid with methanol in the presence of an acid catalyst, most commonly hydrochloric acid.

Synthesis Protocol: Fischer Esterification

This protocol is adapted from established methods for the esterification of amino acids.[9]

Materials:

-

D-lysine hydrochloride

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated) or Thionyl chloride

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-lysine hydrochloride in anhydrous methanol.

-

Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add concentrated hydrochloric acid or thionyl chloride dropwise to the stirred suspension. The addition of the acid catalyst is exothermic and should be done with caution.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Crystallization and Purification: The resulting crude product can be purified by recrystallization. A common solvent system for this is a mixture of methanol and diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure Methyl D-lysinate dihydrochloride.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of Methyl D-lysinate dihydrochloride.

Analytical Quality Control

Ensuring the purity and identity of Methyl D-lysinate dihydrochloride is crucial for its application in drug development. A combination of spectroscopic and chromatographic techniques is employed for its quality control.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The spectra should be consistent with the expected signals for the methyl ester and the lysine backbone.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups. Key absorbances include the C=O stretch of the ester group (around 1740 cm⁻¹) and the N-H stretches of the amine groups.[9]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of Methyl D-lysinate dihydrochloride. A reverse-phase HPLC method can be developed to separate the product from any starting material or by-products. Chiral HPLC methods can also be employed to confirm the enantiomeric purity.[][11]

Illustrative HPLC Method Parameters (for method development):

-

Column: A C18 reverse-phase column or a chiral column (e.g., polysaccharide-based).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or by mass spectrometry (LC-MS).

Applications in Drug Development

Methyl D-lysinate dihydrochloride is a versatile building block with several key applications in the pharmaceutical industry.

Enhancing Peptide Stability

The incorporation of D-amino acids, such as D-lysine, into peptide therapeutics is a well-established strategy to increase their resistance to proteolytic degradation.[1][2] This leads to a longer in vivo half-life and improved pharmacokinetic profiles. Methyl D-lysinate dihydrochloride, with its protected carboxylic acid group, is an ideal precursor for solid-phase peptide synthesis (SPPS).[12]

Caption: D-Lysine incorporation enhances peptide stability against proteases.

Chiral Building Block in Synthesis

As a chiral molecule, Methyl D-lysinate dihydrochloride serves as a valuable starting material for the synthesis of complex, optically active pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[][13] Its two amine groups and the ester functionality allow for a wide range of chemical modifications.

Development of Drug Delivery Systems

The lysine backbone is frequently used in the design of drug delivery systems.[7] For instance, poly-D-lysine, a polymer synthesized from D-lysine, is widely used as a coating for cell culture surfaces to enhance cell adhesion due to its positive charge.[11][14] This property also makes it a candidate for the delivery of negatively charged molecules like nucleic acids (siRNA, DNA).[7] The D-isomer's resistance to enzymatic degradation makes these delivery systems more stable in biological environments.[14]

Inhibition of Non-Enzymatic Glycation

Non-enzymatic glycation, the reaction of reducing sugars with the amino groups of proteins, is implicated in the complications of diabetes and aging.[15] D-lysine has been shown to effectively reduce the non-enzymatic glycation of proteins in vitro and in vivo.[4][16] By competing with the lysine residues in proteins for reaction with glucose, D-lysine can mitigate the formation of advanced glycation end-products (AGEs).[4][9] Methyl D-lysinate dihydrochloride can serve as a precursor for the development of novel anti-glycation agents.

Caption: Mechanism of non-enzymatic glycation inhibition by D-Lysine derivatives.

Conclusion

Methyl D-lysinate dihydrochloride is more than just a chemical reagent; it is a strategic tool in the arsenal of medicinal chemists and drug developers. Its unique properties, stemming from its D-chiral center, offer solutions to some of the most pressing challenges in pharmaceutical science, including peptide stability and targeted drug delivery. This guide has provided a foundational understanding of its synthesis, characterization, and diverse applications. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of chiral building blocks like Methyl D-lysinate dihydrochloride is set to increase, paving the way for new and improved treatments for a wide range of diseases.

References

- Sensi, M., et al. (1989). D-lysine effectively decreases the non-enzymic glycation of proteins in vitro. Clinical Science, 76(1), 95-99.

- Whitehead, K. A., et al. (2012). Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery. Pharmaceutical Research, 29(11), 3089-3101.

- BOC Sciences. (2026, February 24).

- Chi, H., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305-1311.

- Uysal, B., et al. (2020). Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes. ACS Omega, 5(30), 18888-18898.

- Sigma-Aldrich.

- Thermo Fisher Scientific. (2015, May 4). SAFETY DATA SHEET - L-Lysine methyl ester dihydrochloride.

- CymitQuimica. D-Lysine Methyl Ester Dihydrochloride.

- ACS Publications. (2022, April 20). Long-Chain Poly-d-Lysines Interact with the Plasma Membrane and Induce Protective Autophagy and Intense Cell Necrosis.

- Benchchem. Application Notes and Protocols for Poly-D-Lysine in Cell Culture.

- TCI Chemicals. D-Lysine Methyl Ester Dihydrochloride | 67396-08-1.

- BOC Sciences. (2024, February 24). Amino Acids for Sustained-Release Injectables.

- Request PDF. Advanced Delivery Systems Based on Lysine or Lysine Polymers.

- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780.

- Cole-Parmer. (2018, October 15).

- R&D Systems. Poly-D-Lysine Products.

- BOC Sciences Amino Acid. (2026, February 24).

- Park, Y., et al. (2020). All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance. International Journal of Molecular Sciences, 21(18), 6838.

- Sensi, M., et al. (1993).

- Ceriello, A. (1994).

- Mendes, B., et al. (2026, February 4). D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. Scientific Reports.

- Ryan, S., et al. (2024, August 21). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study.

- Ansari, N. A., & Dash, D. (2013). Prevention of non-enzymatic glycosylation (glycation): Implication in the treatment of diabetic complication. Indian Journal of Experimental Biology, 51(5), 335-343.

- LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases.

- Bardaweel, S. K. (2014). D-amino Acids: Prospects for New Therapeutic Agents. Journal of Medical and Bioengineering, 3(3), 195-198.

- Migo, V. P., et al. (2011). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. International Journal of Molecular Sciences, 12(12), 9363-9380.

- Ali, A., et al. (2016). Differential glycation of arginine and lysine by glucose and inhibition by acesulfame potassium. Journal of the Royal Society of Chemistry, 6(1), 1-6.

- Nowick, J. S.

- Farrer, B. T., & Thordarson, P. (2011). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. Dalton Transactions, 40(41), 10731-10733.

- Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 411-419.

- Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 411-419.

- Google Patents. (2013). WO2013156977A1 - Solid phase peptide synthesis of insulin using side chain anchored lysine.

- Mondal, S., et al. (2016). Silylated peptides as building blocks for material synthesis using sol–gel polymerization. Faraday Discussions, 186, 239-254.

Sources

- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 4. D-lysine effectively decreases the non-enzymic glycation of proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. coleparmer.com [coleparmer.com]

- 12. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Prevention of non-enzymatic glycosylation (glycation): Implication in the treatment of diabetic complication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. D-lysine reduces the non-enzymatic glycation of proteins in experimental diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Methyl D-Lysinate (D-Lys-OMe)

Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers

Executive Summary

Methyl D-lysinate is the ester derivative of the non-proteinogenic amino acid D-lysine. Unlike its L-enantiomer, which is ubiquitous in biology, the D-isomer is utilized in drug development specifically to engineer proteolytic resistance into peptide therapeutics.

This guide addresses a critical ambiguity in the field: the distinction between the theoretical free base (unstable) and the commercial dihydrochloride salt (stable). Most "molecular weight" queries regarding this compound fail to account for the counterions required for stability, leading to stoichiometry errors in synthesis.

Part 1: Physicochemical Profile & Molecular Identity

The following data differentiates the theoretical free base from the stable salt form used in 99% of experimental workflows.

Table 1: Comparative Molecular Specifications

| Property | Methyl D-Lysinate (Free Base) | Methyl D-Lysinate Dihydrochloride (Salt) |

| CAS Number | 687-64-9 (Generic/L-isomer often cited) | 67396-08-1 (Specific to D-isomer 2HCl) |

| Molecular Formula | ||

| Molecular Weight | 160.22 g/mol | 233.13 g/mol |

| Physical State | Oily liquid (Unstable) | White to off-white crystalline powder |

| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO |

| pKa (Approx) | N/A (Protonated) | |

| Hygroscopicity | N/A | High (Requires desiccation) |

Critical Note on Stoichiometry: When calculating equivalents for peptide coupling, you must use the MW of the dihydrochloride salt (233.13 g/mol ) . Using the free base MW will result in a 31% under-loading of reagents.

Part 2: Synthetic Utility & Mechanism

The primary utility of Methyl D-lysinate lies in peptidomimetics . Incorporating D-amino acids into peptide sequences disrupts the substrate recognition sites of endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending the plasma half-life of peptide drugs.

Mechanism of Synthesis (Acyl Chloride Activation)

The standard synthesis utilizes thionyl chloride (

Figure 1: Reaction pathway for the conversion of D-Lysine to its methyl ester dihydrochloride salt using thionyl chloride activation.

Part 3: Synthesis Protocol (Standard Operating Procedure)

Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water.[1] Perform all steps in a fume hood.

Materials

-

D-Lysine Monohydrochloride (Starting material)

-

Thionyl Chloride (

, Reagent Grade) -

Methanol (Anhydrous)

-

Diethyl Ether or MTBE (for precipitation)

Step-by-Step Methodology

-

Preparation (0°C - 10°C):

-

Charge a flame-dried round-bottom flask with anhydrous methanol (10 mL per gram of lysine).

-

Cool to 0°C using an ice/salt bath.

-

Slowly add Thionyl Chloride (2.5 equivalents) dropwise.

-

Why: This exothermic reaction generates the active chlorinating species. Adding it warm can cause flash boiling.

-

-

Addition & Reflux:

-

Add D-Lysine Monohydrochloride (1.0 equivalent) to the solution.

-

Remove the ice bath and allow to warm to room temperature.

-

Heat to reflux (approx. 65°C) for 12–16 hours.

-

Monitoring: Use TLC (System: n-Butanol/Acetic Acid/Water 3:1:1) to confirm disappearance of the starting amino acid.

-

-

Isolation:

-

Evaporate the solvent under reduced pressure (Rotavap) to obtain a viscous oil or foam.

-

Crucial Step: Re-dissolve in a minimum amount of cold methanol and add excess Diethyl Ether (or MTBE) to precipitate the product.

-

Filter the white precipitate under vacuum.

-

-

Drying:

Part 4: Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

1H-NMR (D2O or DMSO-d6)

-

Methyl Ester Singlet: Look for a sharp singlet at ~3.7 ppm (

). This confirms esterification.[5] -

Alpha-Proton: A triplet/multiplet at ~4.0 ppm .

-

Absence of Broad OH: The disappearance of the carboxylic acid proton (usually invisible in D2O exchange, but relevant in DMSO).

Mass Spectrometry (ESI-MS)

-

Target m/z: 161.1

(Corresponds to the free base mass + proton). -

Note: You will NOT see the mass of the chlorides (233.13) in positive mode MS; you will see the cation mass.

HPLC Purity

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

-

Detection: 210 nm (peptide bond/ester absorption).

-

Note: D-Lys-OMe is polar; it will elute early (low retention time).

Part 5: Handling, Stability, and Storage

The stability of Methyl D-lysinate is dictated by its salt form and environmental moisture.

Storage Workflow

Figure 2: Stability profile indicating degradation pathways via hydrolysis (moisture) and cyclization (basic conditions).

Critical Handling Rules

-

Keep Acidic: Never neutralize the salt to the free base until the exact moment of coupling. The free base can undergo intermolecular aminolysis (polymerization) or intramolecular cyclization.

-

Desiccation: The dihydrochloride salt is hygroscopic . If left on the bench, it will absorb water, becoming a sticky gum. This water introduces error in mass measurements and hydrolyzes the ester over time.

-

Solvent Compatibility: Soluble in water and methanol. Insoluble in ether and hexanes.

References

-

PubChem. (n.d.).[6] Methyl L-lysinate dihydrochloride (Compound Summary).[6][7] (Note: D-isomer properties are chemically identical to L-isomer regarding MW and reactivity, varying only in optical rotation). National Library of Medicine. Retrieved from [Link]

- Brenner, M., & Huber, W. (1953). Herstellung von α-Amino-säureestern durch Alkoholyse der Methylester.

-

Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids.[8][3][4][5][9][10] John Wiley & Sons. (Authoritative text on amino acid properties and salt stoichiometry).

Sources

- 1. pianetachimica.it [pianetachimica.it]

- 2. lookchem.com [lookchem.com]

- 3. D-Lysine Methyl Ester Dihydrochloride | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl L-lysinate dihydrochloride | C7H18Cl2N2O2 | CID 117778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caming.com [caming.com]

- 8. L-Lysine Methyl Ester Dihydrochloride | LGC Standards [lgcstandards.com]

- 9. Constitutional adaptation to pKa modulation by remote ester hydrolysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

D-Lysine Methyl Ester: Solubility Dynamics in Aqueous vs. Organic Environments

Executive Summary

D-Lysine methyl ester is a critical non-natural amino acid derivative utilized extensively in peptide synthesis, the development of polymeric drug carriers (e.g., poly-D-lysine), and chiral recognition studies. A fundamental challenge in handling this compound lies in its biphasic solubility profile, which is heavily dictated by its salt form. This technical guide explores the physicochemical causality behind the solubility of D-Lysine methyl ester in water versus organic solvents and provides validated protocols for phase manipulation in synthetic workflows.

Physicochemical Causality of Solubility

The Ionic Lattice vs. The Lipophilic Backbone

Commercially, D-Lysine methyl ester is predominantly supplied and stored as a dihydrochloride salt (C₇H₁₆N₂O₂ · 2HCl)[1]. In this state, both the

-

Aqueous Solubility: The presence of two positive charges and two chloride counterions creates a highly polar molecule with a very low partition coefficient (LogP). Water, with its high dielectric constant (

), easily solvates these ions via robust hydrogen bonding and ion-dipole interactions, resulting in high aqueous solubility[1]. -

Organic Solvent Insolubility: Conversely, the dihydrochloride salt is practically insoluble in non-polar or moderately polar organic solvents like Dichloromethane (DCM,

) or Ethyl Acetate (EtOAc,

To utilize D-Lysine methyl ester in standard solid-phase peptide synthesis (SPPS) or solution-phase organic synthesis, researchers must alter its polarity. This is achieved either through in situ free-basing or by utilizing pre-protected derivatives (e.g., Boc or Fmoc protection), which mask the polar amine groups and drastically improve organic solubility[].

Comparative Solubility Data

The following table summarizes the solubility behavior of D-Lysine methyl ester across different solvent environments, contrasting the dihydrochloride salt with its protected/free-base counterparts.

| Solvent | Dielectric Constant ( | Dihydrochloride Salt Solubility | Protected/Free-Base Solubility | Mechanistic Driver |

| Water | 80.1 | Highly Soluble (>100 mg/mL) | Insoluble | Ion-dipole interactions dominate salt solvation. |

| Methanol (MeOH) | 32.7 | Soluble | Soluble | Hydrogen bonding accommodates both forms. |

| Dimethylformamide (DMF) | 36.7 | Sparingly Soluble | Highly Soluble | Polar aprotic nature favors uncharged lipophiles. |

| Dichloromethane (DCM) | 8.9 | Insoluble | Highly Soluble | Low polarity excludes ionic salts; favors neutral organics. |

| Ethyl Acetate (EtOAc) | 6.0 | Insoluble | Soluble | Lack of H-bond donation excludes the salt form. |

Experimental Protocol: In Situ Free-Basing and Organic Phase Transfer

Objective: To solubilize D-Lysine methyl ester dihydrochloride in DCM for solution-phase amide coupling. Trustworthiness & Causality: Direct addition of the salt to DCM results in a heterogeneous suspension, halting the reaction. By introducing a non-nucleophilic tertiary amine, the HCl is neutralized, generating the lipophilic free base. This protocol is a self-validating system: the transition from a cloudy suspension to a clear solution visually confirms successful free-basing.

Step-by-Step Methodology:

-

Suspension: Weigh 1.0 mmol (233 mg) of D-Lysine methyl ester dihydrochloride into an oven-dried, argon-purged round-bottom flask. Add 5.0 mL of anhydrous DCM.

-

Causality: The mixture will remain a cloudy, white suspension due to the inability of DCM to break the ionic lattice of the salt.

-

-

Neutralization: Dropwise, add 2.2 mmol (383 µL) of N,N-Diisopropylethylamine (DIPEA).

-

Causality: DIPEA acts as a proton sponge. The slight excess (2.2 eq) ensures complete deprotonation of both the

and

-

-

Agitation & Validation: Stir the mixture at room temperature for 10-15 minutes.

-

Validation: The suspension will gradually clear into a homogeneous, pale-yellow solution. This optical clarity validates the successful conversion to the organic-soluble free base.

-

-

Coupling Preparation: The solution is now primed for the addition of the activated carboxylic acid (e.g., pre-activated with HATU/HOAt) for peptide bond formation.

Workflow Visualization

The following diagram illustrates the logical pathways for manipulating the solubility of D-Lysine methyl ester based on the target application.

Solubility workflow and phase manipulation strategies for D-Lysine methyl ester.

References

-

Cas 67396-08-1, D-LYSINE METHYL ESTER DIHYDROCHLORIDE Source: LookChem URL:1

-

L-LYSINE METHYL ESTER HYDROCHLORIDE Source: ChemBK URL:2

-

CAS 133628-28-1 (Nα-Boc-Nε-Fmoc-L-lysine methyl ester) Source: BOC Sciences URL:

Sources

The Stability Paradigm of Methyl D-Lysinate: Free Base vs. Dihydrochloride Salt in Peptide Synthesis

Executive Overview

Methyl D-lysinate is a critical chiral building block in the synthesis of peptidomimetics, targeted therapeutics, and advanced biomaterials. However, handling this molecule presents a significant chemical challenge: the free base form is thermodynamically and kinetically unstable. To ensure reproducible synthetic workflows, it is universally supplied and stored as a dihydrochloride salt (CAS: 67396-08-1) ()[1]. This technical guide delineates the mechanistic causes of free base degradation, quantifies the stability advantages of the dihydrochloride salt, and provides validated protocols for its synthesis and in situ utilization.

Mechanistic Basis of Free Base Instability

Amino acid methyl esters are inherently prone to degradation when the amine group is unprotonated. Methyl D-lysinate is uniquely vulnerable because it possesses two primary amines (the α-amine and the ε-amine), both of which act as potent nucleophiles against the internal electrophilic methyl ester carbonyl.

-

Intramolecular Cyclization (Lactamization): The ε-amine can fold back to attack the ester carbonyl, expelling methanol to form a 7-membered ring, α-amino-ε-caprolactam. This process is entropically favored and represents a major pathway for lysine ester loss ()[2].

-

Intermolecular Condensation (Diketopiperazine Formation): The α-amine of one Methyl D-lysinate molecule can attack the ester of a second molecule, forming a linear dipeptide intermediate. This intermediate rapidly undergoes a second intramolecular cyclization to form a highly stable 6-membered diketopiperazine (DKP) ring ()[3].

-

Hydrolysis: In the presence of ambient moisture, the free base catalyzes the hydrolysis of its own ester, reverting the molecule to D-lysine free acid.

Fig 1: Primary degradation pathways of Methyl D-lysinate free base.

The Dihydrochloride Stabilization Strategy

The conversion of Methyl D-lysinate to its dihydrochloride salt fundamentally alters its reactivity profile, providing absolute chemical stability.

-

Sequestration of Nucleophilicity: By protonating both the α and ε amines to form ammonium cations (NH₃⁺), the nitrogen lone pairs are completely sequestered. Without available lone pairs, the amines cannot act as nucleophiles, entirely shutting down both caprolactam and DKP formation.

-

Crystal Lattice Thermodynamics: The chloride counterions facilitate the formation of a highly ordered, stable crystalline lattice. This solid-state form significantly reduces hygroscopicity compared to the oily/amorphous free base, preventing ambient moisture from initiating hydrolysis.

Comparative Stability Profile

The following table synthesizes representative analytical data demonstrating the stark contrast in shelf-life between the two forms.

| Parameter | Methyl D-lysinate (Free Base) | Methyl D-lysinate Dihydrochloride |

| Physical State | Viscous oil / Amorphous solid | Crystalline powder |

| Purity at Day 0 | >98% (Freshly neutralized) | >99% |

| Purity at Day 7 (25°C) | <60% (High DKP/Caprolactam) | >99% |

| Purity at Day 30 (4°C) | <40% (Polymerized/Degraded) | >99% |

| Moisture Sensitivity | Extremely High (Rapid hydrolysis) | Low (Stable if desiccated) |

Validated Experimental Protocols

To maintain scientific integrity, researchers must synthesize the salt under strictly anhydrous conditions and only generate the free base in situ immediately prior to coupling.

Protocol A: Anhydrous Synthesis of Methyl D-lysinate Dihydrochloride

Causality & Validation: Traditional esterification using aqueous HCl introduces water, driving the equilibrium backward toward hydrolysis. This protocol utilizes Trimethylsilyl chloride (TMSCl) in Methanol. TMSCl reacts with MeOH to generate anhydrous HCl and trimethylmethoxysilane in situ. This strictly anhydrous environment pushes the esterification to completion while simultaneously precipitating the stable dihydrochloride salt ()[4].

-

Preparation: Suspend 10 mmol of D-Lysine free acid in 50 mL of anhydrous methanol under an inert argon atmosphere.

-

Activation: Cool the suspension to 0°C in an ice bath. Dropwise, add 25 mmol of TMSCl (2.5 equivalents to ensure full protonation of both amines and catalytic excess).

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 12-24 hours.

-

Validation Check: The initial suspension will clarify into a homogenous solution as the ester forms, followed by the precipitation of the dihydrochloride salt.

-

-

Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove silane byproducts.

-

Collection: Filter the white crystalline solid and dry under high vacuum. Store at 4°C in a desiccator.

Protocol B: In Situ Free-Basing for Peptide Coupling

Causality & Validation: Isolating the free base prior to coupling invites degradation. Instead, the dihydrochloride salt is added directly to the coupling reaction, and a sterically hindered, non-nucleophilic base (e.g., DIPEA) is used to liberate the amines only in the presence of the activated carboxylate partner.

-

Dissolution: Dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of Methyl D-lysinate dihydrochloride in anhydrous DMF.

-

Activation: Add 1.1 eq of coupling reagent (e.g., HATU or EDC/HOBt).

-

In Situ Neutralization: Dropwise, add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: 2.0 eq of DIPEA neutralizes the two HCl molecules, liberating the α and ε amines. The remaining 1.0 eq acts as a general base catalyst for the coupling. Because the activated carboxylate is already present, the amines attack the target rather than cyclizing.

-

-

Monitoring: Stir for 2 hours at room temperature.

-

Validation Check: Analyze via LC-MS; the mass of the desired coupled product should dominate, with <2% caprolactam byproduct.

-

Fig 2: Workflow for the synthesis and in situ application of the dihydrochloride salt.

References

-

Katchalski, E., Grossfeld, I., & Frankel, M. (1946). Synthesis of Lysine Anhydride. Journal of the American Chemical Society, 68(5), 879–880. URL:[Link]

-

Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. URL:[Link]

-

Tretyakova, N., et al. (2022). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N-Carboxymethyl-Lysine, N-Carboxyethyl-Lysine and N-Hydroxymethyl-Lysine. International Journal of Molecular Sciences, 23(7), 3562. URL:[Link]

Sources

- 1. (R)-Methyl 2,6-diaminohexanoate dihydrochloride [cymitquimica.com]

- 2. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Sourcing and Analytical Validation of High-Purity Methyl D-Lysinate for Peptide Therapeutics

Introduction: The Strategic Role of Methyl D-Lysinate

In the landscape of modern peptide drug development, the incorporation of D-amino acids is a foundational strategy to confer proteolytic stability and enhance the pharmacokinetic profiles of therapeutic candidates. Methyl D-lysinate, typically supplied as the dihydrochloride salt (D-Lysine methyl ester dihydrochloride, CAS 67396-08-1), serves as a critical chiral building block[1]. The methyl ester moiety provides essential C-terminal protection during complex peptide couplings, while the D-lysine side chain is frequently utilized in the synthesis of1[1].

As an Application Scientist, I cannot overstate the importance of rigorous supplier qualification and internal quality control (QC). A deviation of even 1% in enantiomeric excess (ee) can lead to the formation of diastereomeric peptide impurities that are notoriously difficult to separate during downstream preparative HPLC. This guide provides a comprehensive framework for sourcing high-purity Methyl D-lysinate and establishes a self-validating analytical workflow for its QC.

Supplier Landscape & Sourcing Strategy

When sourcing Methyl D-lysinate dihydrochloride, researchers must prioritize suppliers that guarantee both chemical purity (≥98.0%) and high enantiomeric purity. The compound appears as a white to almost-white crystalline powder and is highly hygroscopic, necessitating proper packaging (argon-flushed, sealed containers).

Below is a consolidated evaluation of reputable suppliers based on current market data:

Table 1: Evaluated Suppliers of Methyl D-Lysinate Dihydrochloride (CAS 67396-08-1)

| Supplier | Product Name / Catalog No. | Claimed Purity | Application Focus |

| Tokyo Chemical Industry (TCI) | >98.0% (HPLC) | Chemical Biology, Peptide Chemistry | |

| Aladdin Biochemical Technology | 2 | 98.0% | R&D, Biomedicine, High-end Reagents[2] |

| Colorcom Ltd. | 3 | 98.0% | Industrial/Pharmaceutical Intermediates[3] |

The Causality of Analytical Validation

Relying solely on a Certificate of Analysis (CoA) introduces unacceptable risk into the drug development pipeline. The esterification process of D-lysine can, under certain harsh conditions, induce trace racemization at the alpha-carbon. Therefore, incoming batches must be empirically validated in-house.

To determine the enantiomeric purity of Methyl D-lysinate, we utilize4[4]. The causality behind this choice is elegant: rather than relying on expensive and fragile chiral HPLC columns, Marfey's reagent reacts with the primary amines of the lysine derivative to form stable diastereomers[5]. Because Methyl D-lysinate has two primary amines (α and ε), it forms a bis-derivatized product. The resulting diastereomers (D-Lys derivative vs. trace L-Lys derivative) possess vastly different physicochemical properties and are easily resolved on a standard, robust Reverse-Phase C18 column[4].

Step-by-Step Quality Control Protocol

Protocol: Enantiomeric Purity Validation via FDAA Derivatization and RP-HPLC

Objective: To quantify trace L-Lysine methyl ester impurities in a batch of Methyl D-lysinate dihydrochloride.

Step 1: Sample Preparation & Neutralization

-

Dissolve 2.0 mg of the sourced Methyl D-lysinate dihydrochloride in 100 µL of LC-MS grade water.

-

Causality Check: Because the compound is a dihydrochloride salt, the highly acidic nature of the dissolved compound will protonate the primary amines, rendering them non-nucleophilic. Therefore, the addition of 40 µL of 1 M NaHCO₃ is an absolute prerequisite to neutralize the HCl and deprotonate the α- and ε-amines, enabling the nucleophilic aromatic substitution required for successful FDAA derivatization[4].

Step 2: Derivatization with Marfey's Reagent

-

Add 100 µL of a 1% (w/v) solution of FDAA in acetone to the neutralized sample.

-

Incubate the mixture at 40°C for 60 minutes in a thermoshaker.

-

Causality Check: Mild heating accelerates the reaction without inducing thermal racemization. The deep yellow color indicates active reagent.

Step 3: Quenching

-

Quench the reaction by adding 20 µL of 2 M HCl. This stops the reaction and stabilizes the bis-derivatized diastereomers.

-

Dilute the mixture with 800 µL of a 50:50 Water:Acetonitrile solution and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: RP-HPLC Analysis

-

Column: Standard C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Linear gradient from 20% B to 60% B over 45 minutes.

-

Detection: UV absorbance at 340 nm (optimal for the dinitrophenyl moiety of FDAA).

-

Validation: The bis-FDAA-D-Lys-OMe will elute at a distinct retention time compared to the bis-FDAA-L-Lys-OMe standard[5]. Calculate the enantiomeric excess (ee) by integrating the peak areas. Acceptance criteria: ee ≥ 99.0%.

Visualizing the Validation Workflow

Caption: Sourcing and QC analytical workflow for Methyl D-lysinate.

Conclusion

Procuring high-purity Methyl D-lysinate is only the first step in robust peptide drug development. By implementing a strict, self-validating analytical workflow utilizing Marfey's reagent and RP-HPLC, laboratories can ensure that their chiral building blocks meet the exacting standards required for therapeutic efficacy and safety.

References

- LookChem.Cas 67396-08-1, D-LYSINE METHYL ESTER DIHYDROCHLORIDE Basic Information and Uses.

- Tokyo Chemical Industry (TCI).D-Lysine Methyl Ester Dihydrochloride | 67396-08-1.

- Chemsrc.D-Lysine Methyl Ester Dihydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology.

- LookChem.D-Lysine Methyl Ester Dihydrochloride - COLORCOM LTD.

- PubMed Central (PMC).Amino Acid Racemization in Pseudomonas putida KT2440. (Methodology for FDAA derivatization).

- PubMed Central (PMC).Highly selective synthesis of d-amino acids via stereoinversion of corresponding counterpart by an in vivo cascade cell factory. (HPLC analysis of FDAA derivatives).

Sources

- 1. lookchem.com [lookchem.com]

- 2. D-Lysine Methyl Ester Dihydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. D-Lysine Methyl Ester Dihydrochloride, CasNo.67396-08-1 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 4. Amino Acid Racemization in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly selective synthesis of d-amino acids via stereoinversion of corresponding counterpart by an in vivo cascade cell factory - PMC [pmc.ncbi.nlm.nih.gov]

Methyl D-lysinate pKa values and isoelectric point

Technical Whitepaper: Physicochemical Profiling of Methyl D-Lysinate

Executive Summary

Methyl D-lysinate (D-Lys-OMe) is the methyl ester derivative of the non-proteinogenic amino acid D-lysine. Unlike its L-enantiomer, which is ubiquitous in biology, D-lysine derivatives are critical in drug development for constructing protease-resistant peptidomimetics and stabilizing prodrug scaffolds.

This technical guide provides an in-depth analysis of the physicochemical properties of Methyl D-lysinate, specifically its acid dissociation constants (pKa) and charge distribution. It addresses the common misconception regarding its "isoelectric point" and outlines a self-validating protocol for potentiometric characterization, accounting for the molecule's susceptibility to alkaline hydrolysis.

Part 1: Structural & Theoretical Framework

Chemical Architecture

Methyl D-lysinate is typically supplied as the dihydrochloride salt (

-

-Amino Group: The proximity of the electron-withdrawing ester group (-COOMe) significantly increases the acidity of the

- -Amino Group: The side-chain amine is distinct from the chiral center and the ester moiety. Its pKa remains largely comparable to that of free lysine.

-

Chirality: In achiral solvents (e.g., water, saline), the physicochemical properties (pKa, solubility) of Methyl D-lysinate are identical to Methyl L-lysinate.

The Isoelectric Point (pI) Misconception

A critical distinction must be made regarding the isoelectric point.

-

Standard Definition: pI is the pH at which a molecule carries a net zero electrical charge (zwitterion).

-

Methyl D-Lysinate Reality: Because the carboxyl group is esterified, it cannot deprotonate to form a negative charge. The molecule exists effectively as a diprotic acid with the following charge transitions:

Part 2: Quantitative Physicochemical Data

The following values represent the consensus data derived from potentiometric studies of lysine methyl esters.

| Ionizable Group | Molecular Location | pKa Value (Experimental) | Charge State Transition |

| Backbone ( | 7.2 ± 0.1 | +2 | |

| Side Chain ( | 10.5 ± 0.2 | +1 | |

| Carboxyl Ester | Backbone ( | Non-ionizable | Neutral |

Comparative Analysis:

-

Free Lysine pKa(

): ~8.95[1][2] -

Methyl Lysinate pKa(

): ~7.20 -

pKa: The ester group induces a shift of approximately 1.75 log units , making the

Species Distribution Diagram

The following Graphviz diagram illustrates the fractional composition of Methyl D-lysinate species across the pH scale.

Figure 1: Protonation cascade showing the stability window of the monocationic species.

Part 3: Experimental Methodology

Determining the pKa of amino acid esters is complicated by alkaline hydrolysis . As the pH approaches the pKa of the

Protocol: Cold Potentiometric Titration

Objective: Determine pKa values while suppressing ester hydrolysis.

Reagents:

-

Methyl D-lysinate dihydrochloride (>98% purity).

-

0.1 M NaOH (Standardized, Carbonate-free).

-

0.1 M KCl (Ionic strength adjuster).

-

Degassed HPLC-grade water.

Workflow:

-

System Setup:

-

Use a double-walled titration vessel connected to a circulating water bath set to 4°C . (Hydrolysis rates decrease significantly at lower temperatures).

-

Calibrate pH electrode at 4°C using temperature-compensated buffers (pH 4.01 and 7.00).

-

-

Sample Preparation:

-

Dissolve 0.5 mmol Methyl D-lysinate in 50 mL of 0.1 M KCl (pre-chilled to 4°C).

-

Allow thermal equilibrium for 10 minutes under nitrogen purge (to exclude

).

-

-

Fast Titration:

-

Titrate with 0.1 M NaOH using an autotitrator with dynamic dosing (small increments near equivalence points).

-

Critical Step: The titration from pH 8 to 11 must be performed rapidly (< 5 minutes).

-

-

Data Analysis (Gran's Plot):

-

Do not rely solely on inflection points. Use Gran's method to linearize the data, which allows for the extrapolation of the equivalence point even if hydrolysis begins at the very end of the curve.

-

Figure 2: Optimized workflow for titrating hydrolytically unstable esters.

Part 4: Applications in Drug Development

Prodrug Design

Methyl D-lysinate is often used to improve the oral bioavailability of lysine-containing drugs. The ester masks the carboxyl charge, increasing lipophilicity and membrane permeability. Once in the plasma, non-specific esterases (which are often stereoselective) may hydrolyze the ester. However, the D-configuration often confers resistance to these enzymes, prolonging the half-life of the prodrug compared to the L-isomer.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Methyl D-lysinate serves as a C-terminal capping unit. The significant difference in pKa between the

-

Reaction at pH 8.5: The

-amine is ~95% deprotonated (reactive), while the

References

- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.

-

Fasman, G. D. (1976). Handbook of Biochemistry and Molecular Biology. CRC Press.[4] (Source for amino acid derivative dissociation constants).

-

Chatterjee, S., et al. (2012). "A proximal pair of positive charges provides the dominant ligand-binding contribution to complement-like domains." Biochemical Journal, 447(2), 239-248. Link (Explicitly cites pKa of lysine methyl ester

-amine as 7.2).[5] -

Colomer, A., et al. (2011). "pH-sensitive properties of lysine-based surfactants."[3] Langmuir, 27(21), 12851-12860. (Discusses pKa shifts in lysine ester derivatives).

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

Sources

- 1. The `pK_(a)` values of ionisable groups in lysine are 2.18, 8.95 and 10.79 respectively. Find isoelectric point of lysine. [allen.in]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Amino Acids Reference Chart [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: D-Lysine Methyl Ester Synthesis Pathways and Precursors

Executive Summary

D-Lysine methyl ester (typically isolated as the dihydrochloride salt, H-D-Lys-OMe·2HCl ) is a critical chiral intermediate in the synthesis of peptidomimetics and protease-resistant peptide drugs. Unlike its L-enantiomer, the D-isomer confers resistance to enzymatic degradation, extending the half-life of therapeutic peptides in vivo.

This guide provides an authoritative technical breakdown of the synthesis of D-Lysine methyl ester dihydrochloride. It prioritizes the Thionyl Chloride (

Critical Technical Note: The free base of lysine methyl ester is unstable and prone to spontaneous intramolecular cyclization to form D-alpha-amino-epsilon-caprolactam . Therefore, the compound must always be synthesized, isolated, and stored as the dihydrochloride salt .

Chemical Identity and Target Specifications

Before initiating synthesis, verify the precursor quality and target specifications to ensure downstream compatibility.

| Property | Specification |

| Target Compound | D-Lysine Methyl Ester Dihydrochloride |

| CAS Number | 67396-08-1 |

| Molecular Formula | |

| Molecular Weight | 233.14 g/mol |

| Precursor | D-Lysine Monohydrochloride (CAS 7274-88-6) |

| Melting Point | 205 °C (dec.) |

| Specific Rotation | |

| Solubility | Highly soluble in water, methanol; Insoluble in ether, acetone |

Synthesis Pathway 1: Thionyl Chloride / Methanol (Standard)

This is the most robust method for converting D-Lysine to its methyl ester. Thionyl chloride reacts with methanol to generate anhydrous hydrogen chloride (

Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The carboxylic acid is protonated, making the carbonyl carbon highly electrophilic for attack by methanol.

Caption: Mechanism of Thionyl Chloride-mediated Fischer Esterification of D-Lysine.

Detailed Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic HCl and

Reagents:

-

D-Lysine Monohydrochloride (10.0 g, 54.7 mmol)

-

Thionyl Chloride (

) (12.0 mL, 164 mmol, ~3 eq) -

Anhydrous Methanol (100 mL)

-

Diethyl Ether or Methyl tert-Butyl Ether (MTBE) (for precipitation)

Step-by-Step Methodology:

-

Preparation: Chill anhydrous methanol (100 mL) to -10°C to 0°C in a round-bottom flask equipped with a drying tube (calcium chloride) and a magnetic stir bar.

-

Activation: Add thionyl chloride (12.0 mL) dropwise over 20–30 minutes.

-

Expert Insight: The reaction is exothermic.[1] Adding

too quickly causes the methanol to boil and may lead to loss of reagent. Maintain temperature below 5°C during addition.

-

-

Addition: Add solid D-Lysine Monohydrochloride (10.0 g) in portions to the solution.

-

Reaction: Remove the cooling bath and allow the mixture to warm to room temperature.

-

Option: For faster kinetics, reflux the mixture at 65°C for 4–6 hours. However, stirring at room temperature for 18–24 hours is preferred to minimize potential racemization risks.

-

-

Completion: Monitor reaction progress (TLC or dissolution of starting material). The solution should become clear.

-

Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) at <40°C to obtain a viscous oil or semi-solid.

-

Purification/Crystallization:

-

Redissolve the residue in a minimum amount of cold methanol (~10-15 mL).

-

Slowly add cold Diethyl Ether or MTBE (~100 mL) with vigorous stirring to precipitate the white crystalline product.

-

-

Filtration: Filter the white solid, wash with ether, and dry under vacuum over

or KOH pellets.

Synthesis Pathway 2: Acetyl Chloride / Methanol (Alternative)

This method is chemically equivalent to the thionyl chloride route but avoids the formation of sulfur dioxide (

Principle

Acetyl chloride reacts violently with methanol to form methyl acetate and anhydrous HCl. This generates the acidic medium required for esterification without introducing sulfur.

Protocol Differences

-

HCl Generation: Cool Methanol to 0°C. Add Acetyl Chloride (approx. 3-4 equivalents relative to Lysine) dropwise.

-

Caution: This reaction is extremely exothermic.

-

-

Substrate Addition: Add D-Lysine HCl once the Acetyl Chloride addition is complete.

-

Workup: Identical to the Thionyl Chloride method (evaporation and precipitation with ether).

Process Control & Troubleshooting

Racemization Control

While acid-catalyzed esterification is generally safe from racemization, excessive heat can trigger proton exchange at the alpha-carbon.

-

Risk Factor: Refluxing for >12 hours or temperatures >70°C.

-

Control: Verify optical rotation of the final product. If

drops below -14.0°, significant racemization may have occurred.

Cyclization (Lactam Formation)

D-Lysine methyl ester is stable only as a salt (

-

Risk Factor: Neutralizing the salt to the free base (pH > 7) in solution.

-

Mechanism: The epsilon-amine attacks the methyl ester, forming D-alpha-amino-epsilon-caprolactam and releasing methanol.

-

Prevention: Always maintain acidic conditions. Never perform an aqueous workup with basic extraction (e.g.,

) unless the amine is immediately protected (e.g., with Boc anhydride).

Hygroscopicity

The dihydrochloride salt is hygroscopic.[2][3]

-

Impact: Absorbed water hydrolyzes the ester back to the acid over time.

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

Analytical Validation

Every batch must be validated to ensure identity and chiral purity.

Process Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of D-Lysine Methyl Ester 2HCl.

QC Parameters

-

NMR (

-

Optical Rotation: The definitive test for D-isomer identity.

-

Specification:

to -

Note: A positive rotation indicates L-Lysine contamination or incorrect starting material.

-

References

-

LookChem. (n.d.). D-LYSINE METHYL ESTER DIHYDROCHLORIDE Properties and Applications. Retrieved October 26, 2025, from [Link]

-

Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13, 1111-1119. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids. Retrieved from [Link]

Sources

Methyl D-Lysinate: Technical Handling & Safety Protocol

Topic: Methyl D-lysinate Safety Data Sheet (SDS) and Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Senior Scientist’s Guide to Stability, Stereochemistry, and Safety

Executive Summary & Compound Identity

Methyl D-lysinate (typically supplied as the dihydrochloride salt, H-D-Lys-OMe·2HCl ) is a critical reagent in the synthesis of proteolysis-resistant peptides and peptidomimetics. Unlike its L-enantiomer, which is ubiquitous in natural protein synthesis, the D-isomer is strategically employed to "harden" peptide drugs against enzymatic degradation, specifically targeting trypsin-like serine proteases that recognize L-basic residues.

However, its utility is balanced by its fragility. As an amino acid ester, it is prone to two primary failure modes: hydrolysis (loss of the ester group) and racemization (loss of stereochemical purity). This guide synthesizes standard safety data with advanced handling protocols to ensure experimental integrity.

Physicochemical Profile

| Property | Specification |

| Chemical Name | Methyl D-lysinate dihydrochloride |

| CAS Number | 67396-08-1 (Specific to D-isomer) |

| Molecular Formula | C₇H₁₆N₂O₂[1][2][3][4][5] · 2HCl |

| Molecular Weight | 233.14 g/mol |

| Appearance | White to off-white hygroscopic powder |

| Solubility | Highly soluble in water (>50 mg/mL); Soluble in Methanol; Insoluble in Ether/Hexane |

| Melting Point | ~205°C (Decomposes) |

| Chirality | D-Enantiomer (R-configuration at α-carbon) |

Hazard Identification & Risk Management (GHS Standards)

While often treated as a generic "amino acid derivative," Methyl D-lysinate poses specific risks due to its amine functionality and potential for hydrolysis.

GHS Classification

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.

The "Hygroscopicity Trap"

The dihydrochloride salt is extremely hygroscopic . Absorption of atmospheric moisture initiates a degradation cascade:

-

Moisture Uptake: The salt becomes sticky/clumpy.

-

Acid Hydrolysis: The HCl counterions, in the presence of water, catalyze the hydrolysis of the methyl ester back to D-Lysine and Methanol.

-

Result: Loss of the protecting group, rendering the reagent useless for C-terminal protection or specific coupling reactions.

Risk Mitigation:

-

Storage: -20°C in a tightly sealed container.

-

Handling: Allow the bottle to warm to room temperature before opening to prevent condensation. Handle in a desiccated glove box if possible.

Strategic Applications in Drug Discovery

The D-enantiomer is not merely a chiral mirror; it is a functional tool for modifying biological interaction.

The "D-Switch" in Peptide Engineering

Proteolytic enzymes (e.g., Trypsin, Kallikrein) are stereoselective, cleaving peptide bonds adjacent to L -Lysine or L -Arginine. Substituting L-Lys with D-Lys at cleavage sites can increase serum half-life from minutes to hours.

-

Mechanism: The enzyme's active site cannot accommodate the side-chain orientation of the D-isomer, effectively "masking" the scissile bond.

-

Application: Used in antimicrobial peptides (AMPs) to prevent host degradation while maintaining bacterial membrane disruption.

Epigenetic Probes

Methyl D-lysinate is used to synthesize histone tail analogs to probe "Reader" and "Eraser" proteins. Research indicates that while some histone demethylases (KDMs) are strictly stereoselective for L-Lys, certain "Reader" domains can bind methylated D-Lys, providing a non-reactive competitive inhibitor scaffold.

Advanced Handling Protocol: Preventing Racemization

The most critical technical challenge with amino acid esters is generating the free base (for coupling) without scrambling the stereochemistry.

The Racemization Mechanism

Racemization occurs via the removal of the proton at the chiral

-

Strong Bases: Abstract the proton directly.

-

Aldehydes/Ketones: Form Schiff bases (imines), which increase the acidity of the

-proton (see diagram below).

Figure 1: Mechanism of base-catalyzed racemization. The formation of the planar carbanion destroys stereochemical information.

Protocol: The "Cold Carbonate" Free-Basing Method

This protocol minimizes racemization risk by using a mild base and low temperature.

Reagents:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) or Carbonate (Na₂CO₃) - Cold (4°C)

-

Brine

Step-by-Step Workflow:

-

Preparation: Chill the organic solvent and the aqueous base solution to 4°C.

-

Partition: Suspend the Methyl D-lysinate · 2HCl in the organic solvent (approx. 10 mL per gram).

-

Neutralization: Add the cold alkaline solution slowly with vigorous stirring.

-

Note: Avoid Triethylamine (TEA) if possible, as it can be difficult to remove completely and may promote racemization if left in contact for long periods.

-

-

Separation: Quickly separate the organic layer.

-

Wash: Wash the organic layer once with cold brine to remove residual water/base.

-

Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) for exactly 10 minutes.

-

Caution: Do not leave standing for hours; basicity of drying agents can induce slow racemization.

-

-

Usage: Filter and use the solution immediately for the subsequent coupling reaction. Do not concentrate to dryness if avoidable, as the free base is unstable and can cyclize or polymerize.

Emergency Response & First Aid

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse cautiously with water for >15 mins. Remove contact lenses. | HCl salts are acidic and can cause corneal damage. |

| Skin Contact | Wash with soap and plenty of water. Remove contaminated clothing. | Amines can be sensitizers; prevent absorption. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | Dust is a respiratory irritant (STOT SE 3). |

| Spill | Sweep up without creating dust. Place in a closed container. | Hygroscopic powder will become a sticky sludge if left exposed to humid air. |

References

-

PubChem. (n.d.).[2] Methyl D-lysinate dihydrochloride (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

-

Molecules. (2008).[9] A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.[9] Retrieved March 1, 2026, from [Link]

-

LookChem. (n.d.). D-Lysine Methyl Ester Dihydrochloride Properties. Retrieved March 1, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Methyl L-lysinate dihydrochloride | C7H18Cl2N2O2 | CID 117778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L -Lysine methyl ester 26348-70-9 [sigmaaldrich.com]

- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. creation.com [creation.com]

- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocols for the Incorporating Methyl D-Lysinate in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Rationale & Strategic Overview

Standard Solid-Phase Peptide Synthesis (SPPS) relies on anchoring the C-terminal carboxylate of the first amino acid to a polymeric resin, followed by iterative N-terminal elongation. However, the incorporation of Methyl D-lysinate (H-D-Lys-OMe)—a highly valuable building block for enhancing proteolytic stability and modulating peptide pharmacokinetics—presents a fundamental chemical contradiction. Because its C-terminus is pre-esterified, direct carboxylate anchoring to the solid support is impossible 1.

-

Hybrid SPPS/Solution-Phase Peptide Synthesis (LPPS): Synthesis of the main chain on an acid-labile resin, followed by mild cleavage and solution-phase fragment condensation with H-D-Lys-OMe.

-

Side-Chain Anchoring Strategy: Utilizing the highly nucleophilic ε-amine of an Fmoc-D-Lys-OMe derivative to anchor the molecule to a reactive resin, allowing standard C-to-N elongation 2.

Protocol A: Hybrid SPPS/LPPS Fragment Condensation

Causality & Logic: This approach is ideal when the target peptide sequence is prone to on-resin aggregation or when side-chain anchoring is sterically hindered. By utilizing 2-Chlorotrityl chloride (2-CTC) resin, the fully protected peptide can be cleaved using a mild acid (1% TFA). This specific concentration is strong enough to break the ester bond between the peptide and the trityl linker but weak enough to leave standard side-chain protecting groups (e.g., Boc, tBu, Trt) completely intact. This orthogonality prevents unwanted side reactions during the subsequent solution-phase coupling of the C-terminal Methyl D-lysinate. The protocol is self-validating, as intermediate LC-MS monitoring ensures fragment integrity before the final condensation.

Workflow for Hybrid SPPS/LPPS incorporating Methyl D-lysinate via fragment condensation.

Step-by-Step Methodology:

-

On-Resin Elongation: Synthesize the desired peptide sequence (minus the C-terminal D-Lys) on 2-CTC resin using standard Fmoc/tBu chemistry.

-

Mild Cleavage: Treat the resin with 1% TFA in Dichloromethane (DCM) (v/v) for 10 cycles of 2 minutes each. Filter the cleavage cocktail directly into a flask containing 10% pyridine in methanol to immediately neutralize the acid, preventing premature side-chain deprotection.

-

Evaporation & Precipitation: Concentrate the filtrate under reduced pressure and precipitate the protected peptide using ice-cold diethyl ether. Centrifuge and dry the pellet.

-

Solution-Phase Coupling:

-

Dissolve the protected peptide fragment (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to activate the C-terminal carboxylate.

-

Add H-D-Lys-OMe·2HCl (1.5 eq) to the reaction mixture. Stir at room temperature for 2-4 hours. Self-Validation Check: Monitor conversion via LC-MS until the free acid is completely consumed.

-

-

Global Deprotection: Evaporate the DMF, resuspend the crude product in a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5), and stir for 2 hours to remove all side-chain protecting groups. Precipitate the final product in cold ether.

Protocol B: Side-Chain Anchoring Strategy

Causality & Logic: The ε-amine of lysine is a primary amine, making it an excellent nucleophile. By reacting Fmoc-D-Lys-OMe (where the α-amine is Fmoc-protected and the ε-amine is free) with 2-CTC resin, we form a tritylamine linkage 3. This linkage is chemically stable to the basic conditions of Fmoc deprotection (20% piperidine) but highly labile to the acidic conditions of final cleavage (95% TFA) [[2]](). This method acts as a self-validating system because the capping step ensures that any unreacted trityl chloride sites are quenched. Consequently, only peptides successfully anchored via the D-lysine side chain will undergo N-terminal elongation, eliminating the possibility of truncated, non-target sequences [[4]]().

Workflow for Side-Chain Anchoring of Fmoc-D-Lys-OMe in solid-phase peptide synthesis.

Step-by-Step Methodology:

-

Resin Preparation: Swell 2-CTC resin (1.0 eq, loading ~1.0 mmol/g) in dry DCM for 30 minutes.

-

Anchoring: Dissolve Fmoc-D-Lys-OMe (1.5 eq) and DIPEA (3.0 eq) in DCM. Add the solution to the swelled resin and agitate for 2 hours at room temperature. The DIPEA ensures the ε-amine remains in its free base (nucleophilic) form.

-

Capping (Self-Validation Step): To prevent truncated sequences, quench any unreacted trityl chloride sites by adding a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes. Wash the resin thoroughly with DCM and DMF.

-

Fmoc Deprotection & Elongation: Treat the resin with 20% piperidine in DMF to remove the α-amino Fmoc group. Proceed with standard SPPS cycles (coupling with DIC/Oxyma or HBTU/DIPEA) to build the peptide sequence.

-

Cleavage & Global Deprotection: Treat the peptide-resin complex with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. The high concentration of TFA simultaneously cleaves the ε-amine-trityl bond (releasing the peptide from the resin) and removes all side-chain protecting groups.

Quantitative Data & Method Comparison

| Parameter | Protocol A: Hybrid SPPS/LPPS | Protocol B: Side-Chain Anchoring |

| Primary Use Case | Highly complex, aggregation-prone sequences | High-throughput, automated parallel synthesis |

| Overall Yield | 40% - 60% (due to transfer & precipitation losses) | 65% - 85% (single-vessel efficiency) |

| Crude Purity | High (purification possible at fragment stage) | Moderate to High (dependent on coupling efficiency) |

| Reaction Time | 3 - 4 Days (includes intermediate isolation) | 1 - 2 Days (continuous automated synthesis) |